

Navigating the Solubility Landscape of 1-Boc-4-nitroindole: A Technical Guide

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Compound of Interest

Compound Name: **1-Boc-4-nitroindole**

Cat. No.: **B1344998**

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This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of **1-Boc-4-nitroindole**. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on equipping research professionals with the necessary experimental protocols to determine these values in common organic solvents.

Table 1: Solubility of 1-Boc-4-nitroindole in Common Organic Solvents

The following table provides a standardized format for recording experimentally determined solubility data for **1-Boc-4-nitroindole** at a specified temperature. Researchers are encouraged to use this template to build a comprehensive internal database of the compound's solubility profile.

Solvent	Molar Mass (g/mol)	Density (g/mL)	Polarity Index	Solubility (mg/mL)	Solubility (mol/L)	Observations
Alcohols						
Methanol	32.04	0.792	5.1			
Ethanol	46.07	0.789	4.3			
Isopropanol	60.10	0.786	3.9			
Ethers						
Diethyl Ether	74.12	0.713	2.8			
Tetrahydrofuran (THF)	72.11	0.889	4.0			
Esters						
Ethyl Acetate	88.11	0.902	4.4			
Halogenated Solvents						
Dichloromethane (DCM)	84.93	1.33	3.1			
Chloroform	119.38	1.49	4.1			
Amides						
Dimethylformamide (DMF)	73.09	0.944	6.4			
Other Solvents						

Acetone	58.08	0.791	5.1
Acetonitrile	41.05	0.786	5.8
Dimethyl Sulfoxide (DMSO)	78.13	1.10	7.2

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **1-Boc-4-nitroindole**.

Method 1: Saturation Shake-Flask Method (Gold Standard)

This method is considered the industry standard for determining thermodynamic solubility.

1. Materials:

- **1-Boc-4-nitroindole** (solid)
- Selected organic solvents (analytical grade)
- Volumetric flasks
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer
- Thermostatically controlled water bath or incubator
- Centrifuge
- Syringe filters (0.22 µm, solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
- Analytical balance

2. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1-Boc-4-nitroindole** to a vial (e.g., 10 mg). The presence of undissolved solid at the end of the experiment is crucial.
 - Add a known volume of the selected organic solvent (e.g., 1 mL).
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.
 - For finer particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter.
 - Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of **1-Boc-4-nitroindole** in the diluted sample using a validated HPLC or UV-Vis method.
- Calculation:

- Calculate the original concentration in the saturated solution by accounting for the dilution factor.
- The solubility is expressed in mg/mL or mol/L.

Method 2: High-Throughput Kinetic Solubility Assay using HPLC

This method is faster and suitable for screening purposes.

1. Materials:

- **1-Boc-4-nitroindole** (as a high-concentration stock solution in DMSO)
- Selected organic solvents
- 96-well plates
- Automated liquid handler (optional)
- Plate shaker
- HPLC system with a UV detector

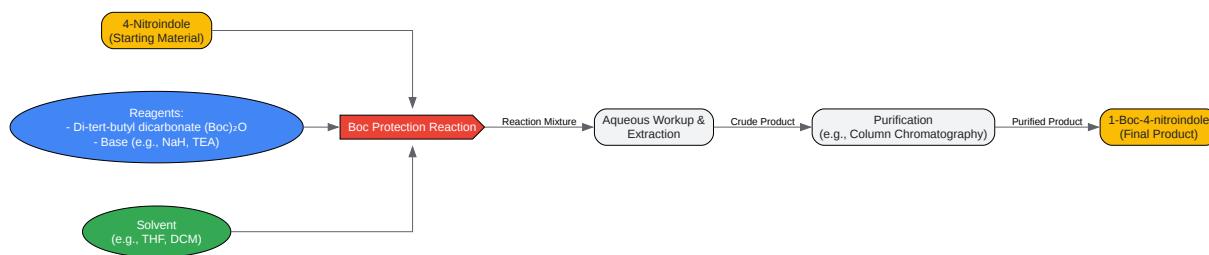
2. Procedure:

- Sample Preparation:
 - Prepare a stock solution of **1-Boc-4-nitroindole** in DMSO (e.g., 10 mM).
 - In a 96-well plate, add a small volume of the DMSO stock solution to each well.
 - Add the selected organic solvents to the wells to achieve the desired final compound concentration and a low final percentage of DMSO (e.g., <1%).
- Incubation:
 - Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

- Analysis:
 - Directly inject the samples from the wells into the HPLC system.
 - The appearance of precipitate will cause a decrease in the peak area of the compound compared to a control sample that is fully dissolved.
 - Solubility can be estimated by identifying the highest concentration at which no precipitation is observed.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of **1-Boc-4-nitroindole** from 4-nitroindole. The reaction involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.



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Caption: Synthetic workflow for the Boc protection of 4-nitroindole.

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